5-Carboxymethyl-2-thiouridine
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Overview
Description
5-Carboxymethyl-2-thiouridine is a modified nucleoside analog that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is a derivative of uridine, where the hydrogen atom at the 2-position of the uracil ring is replaced by a sulfur atom, and a carboxymethyl group is attached to the 5-position. It is known for its broad antitumor activity and its role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxymethyl-2-thiouridine typically involves the modification of uridine through a series of chemical reactionsThe reaction conditions often involve the use of specific catalysts and reagents to facilitate these modifications .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such nucleoside analogs generally involves large-scale chemical processes that ensure high purity and yield. These processes are optimized for cost-effectiveness and scalability, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-Carboxymethyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carboxymethyl group or to alter the oxidation state of the sulfur atom.
Substitution: The carboxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the presence of catalysts to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield de-carboxymethylated derivatives .
Scientific Research Applications
5-Carboxymethyl-2-thiouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a probe to study nucleic acid interactions.
Biology: The compound is involved in the study of RNA modifications and their role in gene expression and regulation.
Medicine: It has shown potential as an antitumor agent, targeting specific types of cancer cells by inhibiting DNA synthesis and inducing apoptosis.
Industry: The compound is used in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Carboxymethyl-2-thiouridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. As a purine nucleoside analog, it inhibits DNA synthesis by competing with natural nucleosides for incorporation into DNA strands. This leads to the disruption of DNA replication and ultimately induces apoptosis in cancer cells. The compound also targets specific enzymes involved in nucleic acid metabolism, further enhancing its antitumor activity .
Comparison with Similar Compounds
5-Carboxymethyl-2-thiouridine is unique compared to other nucleoside analogs due to its specific modifications. Similar compounds include:
2-Thiouridine: Lacks the carboxymethyl group but shares the sulfur modification at the 2-position.
5-Methylaminomethyl-2-thiouridine: Contains a methylaminomethyl group at the 5-position instead of a carboxymethyl group.
5-Carboxymethylaminomethyl-2-thiouridine: Similar to this compound but with an additional aminomethyl group.
These compounds share some biological activities but differ in their specific interactions and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
2-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(20-5)13-2-4(1-6(15)16)9(19)12-11(13)21/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGFOEBMIJOVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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